2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Description
2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by two methoxyphenyl substituents. Pyridazinones are nitrogen-containing heterocycles known for diverse pharmacological activities, including antiviral, antioxidant, and antibacterial properties . The compound’s structure features a pyridazinone core substituted at position 2 with a 3,4-dimethoxyphenylketoethyl group and at position 6 with a 2-methoxyphenyl group. Such substitutions are typically synthesized via alkylation or cyclization reactions using halides and potassium carbonate in polar solvents like acetone . Methoxy groups enhance solubility in pharmaceutical solvents compared to nonpolar substituents, as demonstrated in studies of structurally related 6-phenyl-pyridazinones .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-7-5-4-6-15(18)16-9-11-21(25)23(22-16)13-17(24)14-8-10-19(27-2)20(12-14)28-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNXPJKBQYWTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate hydrazine derivative to form the pyridazinone ringThe final step involves the methoxylation of the phenyl ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents like 4-methylbenzyl () may hinder receptor binding compared to smaller groups like methoxy .
Physicochemical Properties
- Solubility: The 6-(2-methoxyphenyl) group in the target compound likely enhances aqueous solubility compared to nonpolar analogs like 6-phenyl derivatives (solubility: 0.12–1.45 mg/mL in ethanol; ) .
- Crystallinity : Crystal structures of related compounds (e.g., ) were resolved using SHELX software, suggesting the target compound’s structure could be similarly determined .
Insights :
- Methoxy and hydroxy groups () correlate with antioxidant efficacy, suggesting the target compound may share this trait .
Computational and Docking Studies
- used Py-Rx and Discovery Studio for docking, revealing that methoxy and cyano groups improve binding to antioxidant targets .
- Density-functional theory (DFT) methods () could model the target compound’s electronic properties, predicting reactivity at the ketoethyl site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
